(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-2-11-25-18-10-7-16(22)14-19(18)29-21(25)23-20(26)15-5-8-17(9-6-15)30(27,28)24-12-3-4-13-24/h1,5-10,14H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSTURXOULUMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a pyrrolidine ring and a sulfonamide group further enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 345.40 g/mol.
Anticancer Activity
Recent studies have explored the anticancer potential of benzothiazole derivatives, including the compound . For instance, compounds with similar structural motifs have shown significant cytotoxic activity against various cancer cell lines. In a study involving thiazole derivatives, certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines such as A431 and Jurkat, indicating strong antiproliferative effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 0.25 | Apoptosis induction |
| Compound B | Jurkat | 0.5 | Bcl-2 inhibition |
| (Z)-N-(6-fluoro...) | A431 | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant properties of related thiazole compounds have been documented in various animal models. For example, a study reported that certain thiazole derivatives showed protective effects in picrotoxin-induced convulsion models . The structure of these compounds often influences their efficacy; modifications such as the introduction of electron-donating groups have been associated with increased activity.
Table 2: Anticonvulsant Activity Data
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound C | PTZ model | 18.4 | 170.2 | 9.2 |
| (Z)-N-(6-fluoro...) | TBD | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific structural features are crucial for enhancing the biological activities of benzothiazole derivatives:
- Thiazole Ring : Essential for cytotoxic activity.
- Pyrrolidine Substitution : Enhances anticonvulsant properties.
- Electron-Drawing Groups : Such as fluorine, can improve potency against certain targets.
Study on Anticancer Effects
In a recent investigation, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The study revealed that modifications at the pyrrolidine position significantly influenced the activity profile, with some derivatives showing IC50 values lower than those of established chemotherapeutics like doxorubicin .
Study on Anticonvulsant Effects
Another research effort focused on evaluating the anticonvulsant efficacy of thiazole derivatives in rodent models. The results demonstrated that specific modifications enhanced protective effects against induced seizures, suggesting potential clinical applications in epilepsy treatment .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been synthesized and tested against various cancer cell lines, demonstrating promising antiproliferative effects. A notable study reported that thiazole-based compounds showed effective inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | DU145 | 8.7 |
| (Z)-N-(6-fluoro...) | Various | TBD |
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant activity. In animal models, compounds with similar structures have been shown to possess significant protective effects against seizures induced by picrotoxin and other convulsants . The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole ring can enhance anticonvulsant efficacy.
Enzyme Inhibition
Research has highlighted the potential of thiazole-containing compounds as inhibitors of specific enzymes involved in disease pathways. For example, certain derivatives have been identified as inhibitors of Factor XIa, an enzyme implicated in the coagulation cascade, suggesting their potential use in anticoagulant therapy .
Antimicrobial Effects
Some studies have reported that thiazole derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthesis and Testing of Analogues
A series of analogues based on the thiazole structure were synthesized to evaluate their biological activities systematically. One study synthesized multiple derivatives and tested their anticancer properties against several human cancer cell lines, revealing that modifications at specific positions significantly influenced their potency .
Clinical Implications
The promising biological activities of thiazole derivatives suggest potential applications in clinical settings, particularly in oncology and neurology. Ongoing research aims to optimize these compounds for better efficacy and safety profiles.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Key Differences and Implications:
- Substituent Effects: The propargyl group in the target compound introduces steric and electronic effects distinct from the ethyl group in the analogue from . Propargyl’s alkyne functionality may enhance reactivity (e.g., via Huisgen cycloaddition) or metabolic stability compared to alkyl chains .
- Sulfonyl Group: The pyrrolidine sulfonyl group (6-membered ring) vs. azepane sulfonyl (7-membered) alters lipophilicity and conformational flexibility. Larger rings like azepane may increase membrane permeability but reduce solubility .
- Fluorine Position: The 6-fluoro substituent in the target compound vs. 4-fluoro in the analogue could influence electronic distribution and binding interactions in biological targets.
Physicochemical and Reactivity Profiles
Table 2: Inferred Properties Based on Structural Features
Stability and Reactivity:
- The Z-configuration in the benzothiazole-ylidene moiety is stabilized by conjugation, as seen in ’s tautomeric triazoles .
- The propargyl group’s alkyne may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering a handle for bioconjugation absent in ethyl- or aryl-substituted analogues.
Q & A
Basic: What synthetic methodologies are recommended for preparing (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
Methodological Answer:
The synthesis typically involves:
Thiazole ring formation : Condensation of 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-amine with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) .
Sulfonylation : Introduction of the pyrrolidin-1-ylsulfonyl group via reaction with pyrrolidine sulfonyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) .
Purification : Chromatography (silica gel or HPLC) and crystallization (using ethanol/water mixtures) to isolate the Z-isomer.
Key Analytical Validation : Confirm stereochemistry via NOESY NMR and purity via HPLC (>95%) .
Advanced: How can reaction conditions be optimized to minimize by-products during the propargyl group introduction?
Methodological Answer:
By-products often arise from alkyne dimerization or undesired regiochemistry. Strategies include:
- Temperature control : Maintain ≤0°C during propargyl bromide addition to suppress side reactions .
- Catalyst selection : Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in Sonogashira-like couplings .
- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before by-product formation .
Data Contradiction Resolution : If GC-MS shows multiple alkyne adducts, re-optimize solvent polarity (e.g., switch from THF to DMF) to favor mono-substitution .
Basic: What spectroscopic techniques are essential for structural elucidation of this compound?
Methodological Answer:
Critical techniques include:
- NMR :
- H/C NMR to confirm substituent positions (e.g., fluoro at C6, propargyl at N3).
- F NMR to verify fluorobenzothiazole integrity .
- HRMS : Exact mass analysis to confirm molecular formula (e.g., [M+H] at m/z 486.1122) .
- IR Spectroscopy : Identify sulfonamide (1320–1350 cm) and amide (1650–1680 cm) stretches .
Advanced: How can researchers resolve discrepancies in antiproliferative activity data across cancer cell lines?
Methodological Answer:
Contradictions may stem from variable target expression or off-target effects. Address via:
Dose-response profiling : Establish IC values in ≥3 replicates using MTT assays .
Target validation : siRNA knockdown of hypothesized targets (e.g., kinases or apoptosis regulators) to confirm mechanistic relevance .
Metabolic stability testing : Compare activity in cells with/without cytochrome P450 inhibitors to rule out metabolite interference .
Basic: What preliminary biological assays are recommended for evaluating this compound’s therapeutic potential?
Methodological Answer:
Initial screening should include:
- Antiproliferative assays : Test against NCI-60 cell lines (e.g., MCF-7, A549) .
- Enzyme inhibition : Screen against sulfotransferases or kinases linked to the benzo[d]thiazole scaffold .
- Solubility/pharmacokinetics : Use shake-flask method (PBS:pH 7.4) and Caco-2 permeability assays .
Advanced: What computational strategies can predict the impact of pyrrolidine sulfonyl modifications on target binding?
Methodological Answer:
Molecular docking : Use AutoDock Vina to model interactions with sulfonamide-binding pockets (e.g., CA IX enzyme) .
MD simulations : Assess conformational stability of the Z-isomer in aqueous solution (GROMACS, 100 ns trajectories) .
SAR analysis : Compare logP and polar surface area (PSA) of derivatives to optimize membrane permeability .
Basic: How is the Z-configuration of the imine group confirmed experimentally?
Methodological Answer:
- NOESY NMR : Look for cross-peaks between the propargyl proton and the adjacent thiazole proton .
- X-ray crystallography : Resolve the dihedral angle between the benzamide and thiazole planes (expected: <30° for Z-isomer) .
Advanced: What strategies mitigate oxidation of the propargyl group during long-term storage?
Methodological Answer:
- Inert atmosphere : Store under argon at -20°C in amber vials .
- Antioxidant additives : Include 0.1% BHT in DMSO stock solutions .
- Stability monitoring : Use UPLC-PDA every 3 months to detect degradation products (e.g., alkyne → ketone) .
Basic: What are the solubility characteristics of this compound in common laboratory solvents?
Methodological Answer:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 50–60 | Preferred for biological assays |
| Ethanol | 10–15 | Crystallization solvent |
| PBS (pH 7.4) | <0.1 | Requires surfactants for in vivo use |
Advanced: How can click chemistry be applied to functionalize the propargyl group for target engagement studies?
Methodological Answer:
- CuAAC reaction : React with azide-modified fluorophores (e.g., TAMRA-azide) for cellular imaging .
- Optimization : Use TBTA ligand to enhance reaction efficiency in PBS (pH 7.4, 37°C) .
- Validation : Confirm conjugation via MALDI-TOF MS and fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
